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Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal

Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] As a critical mediator of

signal transduction from integrins and growth factor receptors, FAK is a key regulator of cell

adhesion, migration, proliferation, and survival.[3][4] Its upregulation is observed in numerous

cancer types, making it a compelling target for therapeutic intervention. PF-562271 inhibits FAK

autophosphorylation at Tyrosine 397 (Y397), a critical step in the activation of downstream

signaling pathways such as the PI3K/Akt and MAPK/ERK cascades.[3] This document provides

detailed protocols for key in vitro assays to characterize the activity of PF-562271
hydrochloride.

Mechanism of Action
PF-562271 hydrochloride exerts its inhibitory effects by binding to the ATP-binding pocket of

FAK and Pyk2, preventing the transfer of phosphate from ATP to tyrosine residues on the

kinase and its substrates. This blockade of catalytic activity leads to the suppression of

downstream signaling pathways that are crucial for tumor cell proliferation, survival, and

metastasis. The compound has demonstrated high selectivity for FAK and Pyk2 over a wide

range of other kinases.[5]
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Quantitative Data Summary
The inhibitory activity of PF-562271 has been quantified in various in vitro assays. The

following tables summarize the reported half-maximal inhibitory concentration (IC50) and

inhibitor constant (Ki) values.

Table 1: In Vitro Inhibitory Activity of PF-562271

Target Assay Type IC50 (nM) Reference

FAK Cell-free kinase assay 1.5 [1]

Pyk2 Cell-free kinase assay 14

FAK
Cell-based phospho-

assay
5 [1][2][6]

Table 2: Selectivity Profile of PF-562271 against other Kinases

Kinase IC50 (nM)

CDK2/Cyclin E 30

CDK1/Cyclin B 58

Note: Data compiled from multiple sources. Values may vary depending on experimental

conditions.

Experimental Protocols
Preparation of PF-562271 Hydrochloride for In Vitro
Assays
Proper handling and preparation of PF-562271 hydrochloride are crucial for reproducible

results.

Storage: Store the solid compound at -20°C.[7]
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Solubility: PF-562271 hydrochloride is highly soluble in DMSO (≥26.35 mg/mL) but is

insoluble in water and ethanol.[7]

Stock Solution Preparation:

Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Gentle

warming can aid dissolution.[7]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store stock solutions at -20°C. Long-term storage of solutions is not recommended.[7]

Working Solution Preparation:

For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture

medium to the final desired concentrations.

Ensure the final concentration of DMSO in the culture medium is consistent across all

treatments and controls, and typically does not exceed 0.5% to avoid solvent-induced

cytotoxicity.

Protocol 1: In Vitro FAK Kinase Activity Assay
This enzyme-linked immunosorbent assay (ELISA)-based protocol measures the direct

inhibitory effect of PF-562271 on the enzymatic activity of recombinant FAK.

Materials:

Recombinant human FAK (activated kinase domain, e.g., amino acids 410-689)

Poly(Glu, Tyr) 4:1 as a substrate

ATP

Kinase Buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)[5]

PF-562271 hydrochloride
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Anti-phosphotyrosine antibody (e.g., PY20)

HRP-conjugated secondary antibody

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

Stop Solution (e.g., 2 M H2SO4)

96-well microplate

Plate reader

Procedure:

Coating the Plate: Coat a 96-well microplate with 10 µ g/well of Poly(Glu, Tyr) substrate.

Incubate overnight at 4°C. Wash three times with wash buffer (e.g., PBS with 0.05% Tween-

20).

Compound Preparation: Prepare serial dilutions of PF-562271 hydrochloride in kinase

buffer. A typical starting concentration is 1 µM with 1/2-log dilutions.[5]

Kinase Reaction: a. To each well, add the diluted PF-562271 hydrochloride. b. Add the

recombinant FAK enzyme. c. Initiate the kinase reaction by adding 50 µM ATP. d. The total

reaction volume should be consistent in all wells. e. Incubate for 15-30 minutes at room

temperature.

Detection: a. Wash the plate three times with wash buffer. b. Add the anti-phosphotyrosine

primary antibody to each well and incubate for 1 hour at room temperature. c. Wash the plate

three times. d. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room

temperature. e. Wash the plate five times.

Signal Development and Measurement: a. Add TMB substrate to each well and incubate in

the dark for 15-30 minutes. b. Stop the reaction by adding the stop solution. c. Read the

absorbance at 450 nm using a microplate reader.[5]

Data Analysis: Calculate the percentage of inhibition for each concentration of PF-562271

relative to the vehicle control and determine the IC50 value using a suitable software (e.g.,
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GraphPad Prism).

Protocol 2: Cell-Based FAK Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the inhibition of FAK

autophosphorylation at Y397 in intact cells.

Materials:

Human cancer cell line with detectable FAK expression (e.g., PC-3, BT474, BxPc3)[5]

Cell culture medium and supplements

PF-562271 hydrochloride

Fixing solution (e.g., 4% paraformaldehyde)

Quenching solution (e.g., 1% H2O2 in PBS)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibody against phospho-FAK (Y397)

Primary antibody against total FAK

HRP-conjugated secondary antibody

TMB substrate

Stop Solution

96-well cell culture plate

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that allows for sub-confluent growth

after 24-48 hours.
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Compound Treatment: a. After cell attachment, starve the cells in a serum-free medium for

12-24 hours. b. Treat the cells with serial dilutions of PF-562271 hydrochloride for a

predetermined time (e.g., 1-4 hours).

Cell Fixation and Permeabilization: a. Remove the culture medium and fix the cells with the

fixing solution for 20 minutes at room temperature. b. Wash the cells three times with PBS. c.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Detection: a. Quench endogenous peroxidase activity with quenching solution for 20

minutes. b. Wash three times with PBS. c. Block non-specific binding with blocking buffer for

1 hour. d. Incubate with primary antibodies against phospho-FAK (Y397) and total FAK (in

separate wells) overnight at 4°C. e. Wash three times with wash buffer. f. Incubate with HRP-

conjugated secondary antibody for 1 hour. g. Wash five times.

Signal Development and Measurement: a. Add TMB substrate and incubate in the dark for

15-30 minutes. b. Stop the reaction with the stop solution. c. Read the absorbance at 450

nm.

Data Analysis: Normalize the phospho-FAK signal to the total FAK signal for each treatment.

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50

value.

Protocol 3: Sulforhodamine B (SRB) Cell Viability
Assay
This protocol measures the effect of PF-562271 on cell proliferation and viability.

Materials:

Cancer cell line of interest

Cell culture medium and supplements

PF-562271 hydrochloride

Trichloroacetic acid (TCA), 10% (w/v)
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Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

Tris base solution, 10 mM, pH 10.5

96-well cell culture plate

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.[5]

Compound Treatment: Treat the cells with a range of concentrations of PF-562271
hydrochloride for 48-72 hours.[5]

Cell Fixation: a. After the incubation period, gently add cold 10% TCA to each well to fix the

cells. b. Incubate at 4°C for 1 hour.

Staining: a. Discard the TCA and wash the plates five times with water. b. Air dry the plates

completely. c. Add 0.4% SRB solution to each well and incubate at room temperature for 30

minutes.

Washing: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

b. Air dry the plates completely.

Solubilization and Absorbance Measurement: a. Add 10 mM Tris base solution to each well

to solubilize the protein-bound dye. b. Shake the plate for 5-10 minutes. c. Measure the

absorbance at 540 nm using a microplate reader.[5]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells

and determine the IC50 value.

Protocol 4: Western Blot Analysis of FAK
Phosphorylation
This protocol is used to visualize the inhibition of FAK phosphorylation.
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Materials:

Cancer cell line of interest

Cell culture medium and supplements

PF-562271 hydrochloride

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibody against phospho-FAK (Y397)

Primary antibody against total FAK

Primary antibody for a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis: a. Seed cells in 6-well plates or larger culture dishes. b. Treat the

cells with PF-562271 hydrochloride as described in the cell-based assay. c. Wash the cells

with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells and collect the lysate. e.

Centrifuge to pellet cell debris and collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling

in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a

PVDF or nitrocellulose membrane.

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.

b. Incubate the membrane with the primary antibody (phospho-FAK, total FAK, or loading

control) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the

HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane

three times with TBST.

Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent

signal using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

phospho-FAK signal to the total FAK and/or the loading control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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